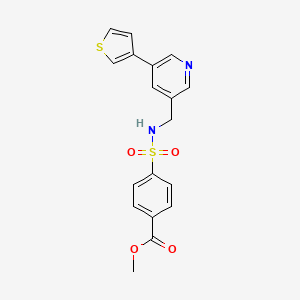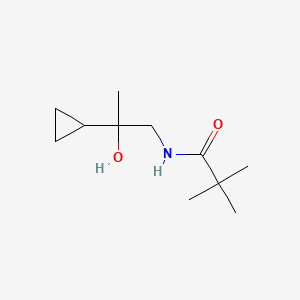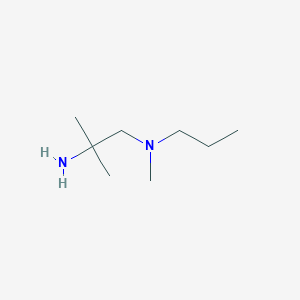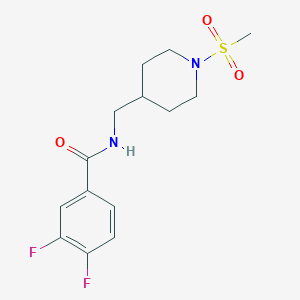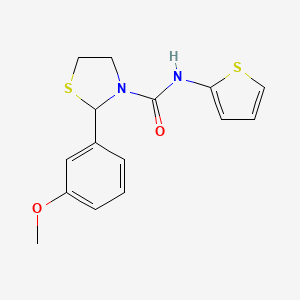
2-(3-methoxyphenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide, also known as MTTC, is a thiazolidine derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Novel thiazolidine derivatives, including compounds similar to 2-(3-methoxyphenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide, have been synthesized and shown to possess antimicrobial and antifungal activity against a range of bacteria and fungi. Specifically, some derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria, as well as antifungal activity against Candida albicans (Alhameed et al., 2019). Similar studies have reported the synthesis of various thiazolidine derivatives with potential antibacterial and antifungal properties, providing a basis for further exploration of these compounds in the context of drug development for infectious diseases (Ahmed, 2007), (Patel & Patel, 2010), (Patel et al., 2013), (Khalil et al., 2010).
Structural and Characterization Studies
Characterization and Activity
The structure and antimicrobial properties of thiazolidine derivatives have been extensively studied. Research shows that these compounds exhibit significant biological activity, including antibacterial and antifungal properties, with specific compounds showing promising results against particular bacterial strains (Vasu et al., 2005). Further studies have characterized these compounds using techniques like NMR, IR, and mass spectral data, highlighting their potential as antimicrobial agents (Talupur et al., 2021).
Molecular Docking and Activity Prediction
Molecular Docking Studies
Advanced studies have employed molecular docking techniques to predict the interaction of thiazolidine derivatives with target proteins, offering insights into their potential mechanism of action as antimicrobial agents. These studies provide a deeper understanding of the molecular basis of the biological activities of these compounds, paving the way for their potential therapeutic application (Desai et al., 2011), (Incerti et al., 2017), (Spoorthy et al., 2021).
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-N-thiophen-2-yl-1,3-thiazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-19-12-5-2-4-11(10-12)14-17(7-9-21-14)15(18)16-13-6-3-8-20-13/h2-6,8,10,14H,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXUSYOPFOHEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2614823.png)

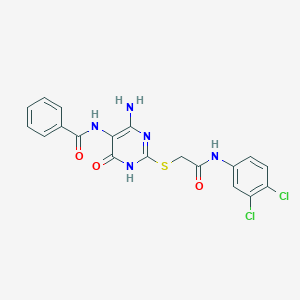
![[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine](/img/structure/B2614828.png)
![Tert-butyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate](/img/structure/B2614830.png)
